
alpha-((4-(Benzothiazol-2-ylazo)-m-tolyl)ethylamino)-m-toluenesulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ALPHA-[[4-(BENZOTHIAZOL-2-YLAZO)-M-TOLYL]ETHYLAMINO]-M-TOLUENESULFONIC ACID: is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound incorporates a benzothiazole moiety, which is known for its diverse biological and pharmacological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ALPHA-[[4-(BENZOTHIAZOL-2-YLAZO)-M-TOLYL]ETHYLAMINO]-M-TOLUENESULFONIC ACID typically involves the diazotization of 2-aminobenzothiazole followed by coupling with m-toluidine. The resulting intermediate is then reacted with ethylamine and finally sulfonated to introduce the sulfonic acid group .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves strict control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidative products.
Reduction: Reduction of the azo group can yield amines, which can further participate in various chemical reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are commonly used.
Substitution: Electrophilic reagents like halogens and sulfonating agents are used under controlled conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the azo group.
Reduction: Corresponding amines.
Substitution: Functionalized benzothiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a chromophore in various chemical reactions and as a precursor for the synthesis of other complex molecules .
Biology: In biological research, it is used as a staining agent due to its vivid color properties. It helps in visualizing cellular components under a microscope .
Medicine: The benzothiazole moiety in the compound has shown potential in pharmacological applications, including anti-inflammatory and antimicrobial activities .
Industry: In the industrial sector, it is used in the manufacturing of dyes and pigments for textiles, inks, and plastics .
Mecanismo De Acción
The compound exerts its effects primarily through interactions with cellular proteins and enzymes. The benzothiazole moiety can inhibit various enzymes, leading to its antimicrobial and anti-inflammatory properties. The azo group can also interact with cellular components, affecting cellular processes .
Comparación Con Compuestos Similares
2-Aminobenzothiazole: Shares the benzothiazole moiety and exhibits similar biological activities.
4-(Benzothiazol-2-ylazo)-3-phenyl-2H-isoxazol-5-one: Another azo dye with similar structural features and applications.
Uniqueness: ALPHA-[[4-(BENZOTHIAZOL-2-YLAZO)-M-TOLYL]ETHYLAMINO]-M-TOLUENESULFONIC ACID is unique due to the presence of both the benzothiazole and sulfonic acid groups, which enhance its solubility and reactivity, making it versatile for various applications .
Propiedades
Número CAS |
29706-48-7 |
|---|---|
Fórmula molecular |
C23H22N4O3S2 |
Peso molecular |
466.6 g/mol |
Nombre IUPAC |
3-[[4-(1,3-benzothiazol-2-yldiazenyl)-N-ethyl-3-methylanilino]methyl]benzenesulfonic acid |
InChI |
InChI=1S/C23H22N4O3S2/c1-3-27(15-17-7-6-8-19(14-17)32(28,29)30)18-11-12-20(16(2)13-18)25-26-23-24-21-9-4-5-10-22(21)31-23/h4-14H,3,15H2,1-2H3,(H,28,29,30) |
Clave InChI |
QFZFXWNDIVQIAJ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC(=C(C=C2)N=NC3=NC4=CC=CC=C4S3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


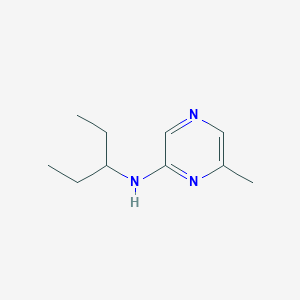
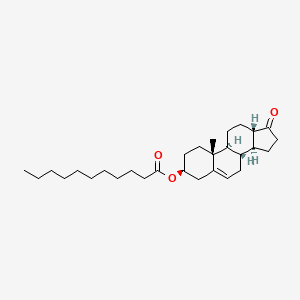
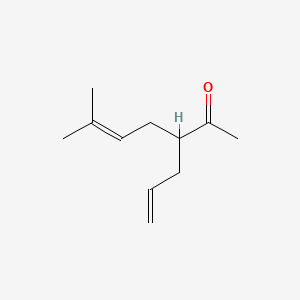

![1-(4-[Benzoyl]benzyl)pyridinium tetraphenylborate](/img/structure/B13747360.png)
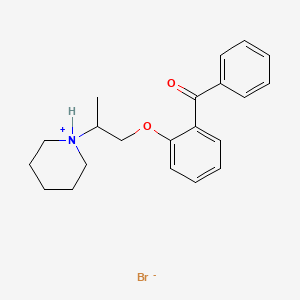
![2-(4-methylpiperazin-1-yl)-1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethanone;dihydrochloride](/img/structure/B13747372.png)

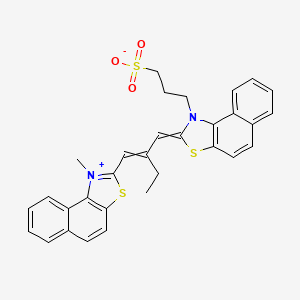
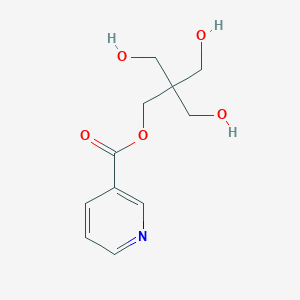
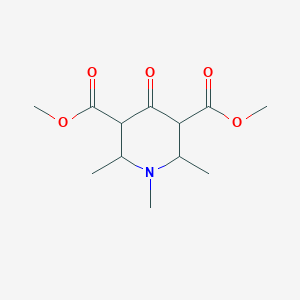

![[(1S)-1-(4-fluorophenyl)-5-oxo-5-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]pentyl] acetate](/img/structure/B13747413.png)

